Neodymium(3+) perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

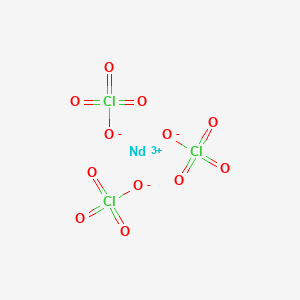

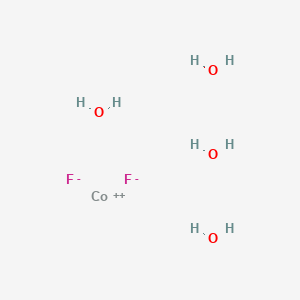

Neodymium(3+) perchlorate is a useful research compound. Its molecular formula is ClHNdO4 and its molecular weight is 244.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Recycling Potential and Environmental Impact

Research highlights the recycling potential of neodymium, specifically from computer hard disk drives, as a pathway to alleviate supply scarcity. This study underscores the feasibility of recycling as a significant contributor to the sustainable use of neodymium, despite the challenges posed by the distributed nature of neodymium sources (Sprecher, Kleijn, & Kramer, 2014). Additionally, the importance of recycling rare earth elements like neodymium from pre-consumer scrap and end-of-life products is emphasized to mitigate the environmental challenges associated with their mining and processing (Binnemans et al., 2013).

Nanomedicine Applications

Neodymium(3+)-sensitized nanoconstructs are explored for their potential in near-infrared enabled photomedicine, offering advantages such as high penetration depth and low cytotoxicity. Despite hurdles like low conversion efficiency and potential long-term toxicity, these nanoconstructs present promising avenues for medical applications (Yu, Chan, & Tan, 2019).

Solubility and Waste Disposal Studies

Neodymium(III) solubility studies provide crucial data for the Waste Isolation Pilot Plant (WIPP) performance assessments, specifically in understanding actinide solubility in WIPP-relevant brine compositions. This research is vital for evaluating the safety and efficacy of nuclear waste disposal strategies (Borkowski et al., 2009).

Healthcare Applications

Neodymium magnets, including those composed of neodymium compounds, are investigated for their strong magnetic field properties in medicine and dentistry. Despite potential risks, these magnets show promise in various diagnostic and therapeutic tools (Yuksel, Ankaralı, & Yuksel, 2018).

Environmental Remediation and Water Treatment

The treatment of perchlorate in drinking water has become a significant challenge, with research dedicated to evaluating various treatment technologies. Studies discuss the advantages and limitations of methods like ion exchange, microbial reduction, and electrochemical processes for the effective removal of perchlorate from water sources (Srinivasan & Sorial, 2009). Additionally, electrochemical advanced oxidation processes are scrutinized for their potential to form harmful by-products such as chlorate and perchlorate, emphasizing the need for sustainable and safe water treatment solutions (Bergmann, Koparal, & Iourtchouk, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as oxidizing liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Mechanism of Action

Target of Action

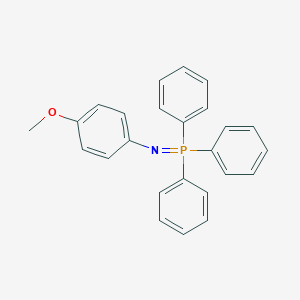

Neodymium(3+) perchlorate is an inorganic compound, a salt of neodymium and perchloric acid . It is primarily used in the preparation of complexes of phosphine oxides . The primary targets of this compound are therefore phosphine oxide complexes .

Mode of Action

It is known to participate in the formation of complexes with phosphine oxides . This interaction likely involves the neodymium ion (Nd3+) and the perchlorate ion (ClO4-) interacting with the phosphine oxide to form a complex.

Biochemical Pathways

It is known that perchlorate ions can serve as a valuable electron acceptor for several lineages of bacteria . The perchlorate reduction pathway consists of two central enzymes: perchlorate reductase and chlorite dismutase .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems.

Result of Action

Its use in the preparation of phosphine oxide complexes suggests that it may play a role in facilitating certain chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its solubility in water suggests that it may be more active and stable in aqueous environments . .

Properties

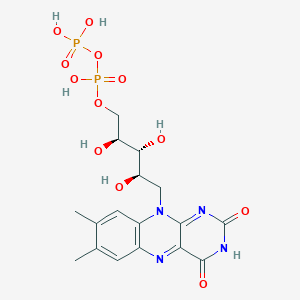

| { "Design of the Synthesis Pathway": "The synthesis of Neodymium(3+) perchlorate can be achieved by reacting neodymium oxide with perchloric acid in a solvent such as water or ethanol.", "Starting Materials": [ "Neodymium oxide", "Perchloric acid", "Solvent (water or ethanol)" ], "Reaction": [ "Dissolve neodymium oxide in the solvent to form a neodymium oxide solution", "Slowly add perchloric acid to the neodymium oxide solution while stirring", "Heat the mixture to a temperature of 60-80°C and continue stirring for several hours until all the neodymium oxide has dissolved and a clear solution is obtained", "Cool the mixture to room temperature and filter the solution to remove any impurities", "Evaporate the solvent under reduced pressure to obtain the Neodymium(3+) perchlorate as a white crystalline solid" ] } | |

CAS No. |

13498-06-1 |

Molecular Formula |

ClHNdO4 |

Molecular Weight |

244.70 g/mol |

IUPAC Name |

neodymium;perchloric acid |

InChI |

InChI=1S/ClHO4.Nd/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

YAVANMAMUGOHNB-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

Canonical SMILES |

OCl(=O)(=O)=O.[Nd] |

| 13498-06-1 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)